Fmoc-DL-Phe-OH
CAS No.: 100750-05-8
Cat. No.: VC20743265
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100750-05-8 |
|---|---|
| Molecular Formula | C24H21NO4 |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) |
| Standard InChI Key | SJVFAHZPLIXNDH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Nomenclature
Fmoc-DL-Phe-OH has been identified with two different CAS numbers in chemical databases, indicating potential variations in registration or commercial availability:
| Parameter | Value |
|---|---|
| CAS Number | 126727-04-6 or 100750-05-8 |
| Chemical Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.428 - 387.5 g/mol |
The compound represents a racemic mixture containing both the D and L stereoisomers of phenylalanine with the amino group protected by the Fmoc moiety. This protection is crucial for controlling reactivity during peptide synthesis processes .
Physical and Chemical Properties
Fmoc-DL-Phe-OH demonstrates distinct physicochemical properties that make it suitable for various applications in peptide chemistry:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 620.1±50.0 °C at 760 mmHg |
| Flash Point | 328.8±30.1 °C |
| Exact Mass | 387.147064 |
| LogP | 5.41 |
| Polar Surface Area (PSA) | 75.63000 |
| Index of Refraction | 1.633 |
| Vapor Pressure | 0.0±1.9 mmHg at 25°C |
These properties influence the compound's behavior in various solvents and reaction conditions, which is critical information when designing peptide synthesis protocols . The high boiling and flash points indicate the compound's thermal stability, while the LogP value suggests its relatively hydrophobic nature, which affects solubility in different media.
Structural Characteristics
The Fmoc-DL-Phe-OH molecule consists of three key structural components: the phenylalanine amino acid, the Fmoc protecting group, and the free carboxylic acid. The canonical SMILES notation for this compound is:
O=C(N([H])C(C(O[H])=O)([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1[H])OC([H])([H])C2([H])C3=C([H])C([H])=C([H])C([H])=C3C4=C([H])C([H])=C([H])C([H])=C24
The structure features:
-
A phenylalanine residue with a benzyl side chain
-
The Fmoc group attached to the α-amino function of phenylalanine
-
A free carboxylic acid group available for peptide bond formation
This unique structure enables the compound to participate selectively in peptide coupling reactions while maintaining protection of the amino function until needed.
Solubility and Solution Preparation
The appropriate solvent selection and solution preparation are crucial for the effective utilization of Fmoc-DL-Phe-OH in various applications. Below is a comprehensive table for stock solution preparation:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 2.5806 mL | 12.9032 mL | 25.8065 mL |
| 5 mM | 0.5161 mL | 2.5806 mL | 5.1613 mL |
| 10 mM | 0.2581 mL | 1.2903 mL | 2.5806 mL |
For storage stability, it is recommended that when stored at -80°C, solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month. To enhance solubility, heating the sample to 37°C followed by ultrasonic bath treatment can be effective .
Applications in Peptide Chemistry
Fmoc-DL-Phe-OH serves as a fundamental building block in peptide synthesis, primarily owing to the characteristics of the Fmoc protecting group. The Fmoc strategy for peptide synthesis has gained widespread acceptance due to several advantages:
-
Selective deprotection under mild basic conditions
-
Compatibility with acid-labile side-chain protecting groups
-
Formation of stable intermediates during solid-phase peptide synthesis
-
Generation of byproducts that are easily removed from the reaction mixture
The racemic nature of Fmoc-DL-Phe-OH makes it particularly useful in studies where stereochemical diversity is desired, such as in the development of peptide libraries with varied configurations at the phenylalanine position.
Reactivity Patterns
The reactivity of Fmoc-DL-Phe-OH is primarily determined by its functional groups:
Amino Group Protection
The Fmoc group protects the α-amino functionality, preventing undesired reactions during peptide coupling. This protection is essential for controlled stepwise peptide synthesis .
Carboxylic Acid Reactivity
The free carboxylic acid group readily participates in peptide bond formation when activated with appropriate coupling reagents. This allows for the sequential addition of amino acids in peptide synthesis .
Deprotection Chemistry
One of the most significant aspects of Fmoc chemistry is the selective removal of the Fmoc group under basic conditions, typically using piperidine in DMF. This deprotection occurs via a β-elimination mechanism, releasing the dibenzofulvene byproduct and carbon dioxide, and exposing the free amino group for subsequent coupling reactions.
Related Compounds and Derivatives
Fmoc-DL-Phe-OH belongs to a broader family of protected amino acids used in peptide synthesis. Close relatives include:
-
Fmoc-L-Phe-OH: The enantiopure L-form, commonly used when stereochemical purity is required
-
Fmoc-D-Phe-OH: The D-enantiomer, useful for introducing D-amino acids into peptides
-
Fmoc-Phe-Phe-OH: A protected dipeptide containing two phenylalanine residues, used in more advanced peptide synthesis strategies
These related compounds share similar chemical behaviors but differ in their stereochemical properties, which can significantly impact the structural and functional characteristics of the resulting peptides.
Research Applications
Fmoc-DL-Phe-OH has found applications in various research fields beyond conventional peptide synthesis:
Self-Assembly Studies
Research has shown that Fmoc-protected amino acids and peptides can self-assemble into supramolecular structures in aqueous media, forming nanoscale architectures and hydrogels. These self-assembled systems have potential applications in tissue engineering, drug delivery, and biomaterials development .
Peptide-Based Materials
The incorporation of Fmoc-DL-Phe-OH into peptide sequences can contribute to the development of novel peptide-based materials with unique structural and functional properties. The aromatic nature of both the phenylalanine side chain and the Fmoc group can promote π-π stacking interactions, driving self-assembly processes .
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